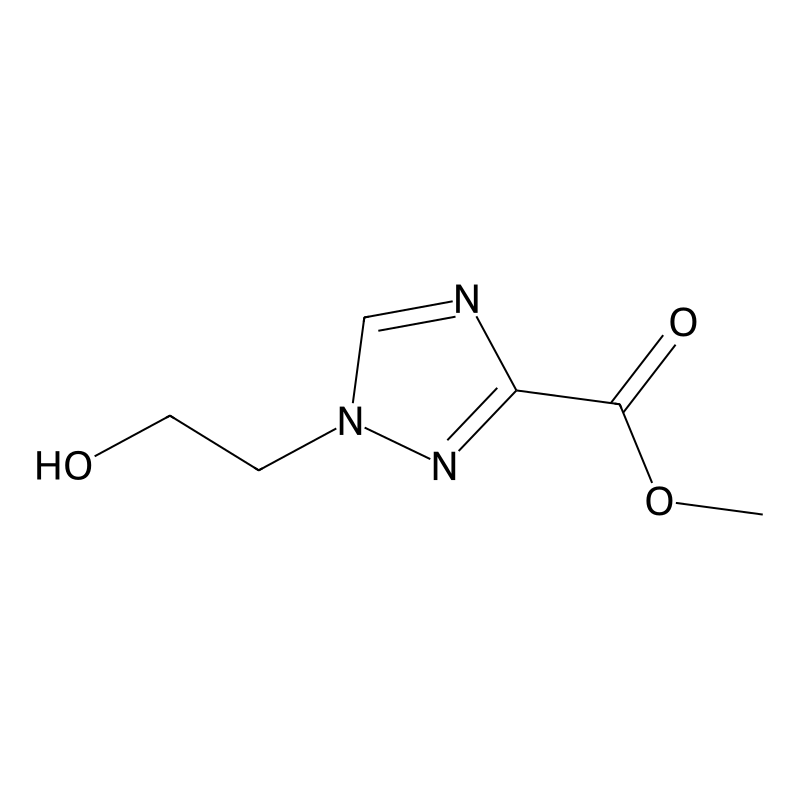

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hydroxyl-Functionalized Ionic Liquids

Specific Scientific Field: Theoretical Chemistry

Summary of the Application: Hydroxyl-functionalized ionic liquids, such as 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+), have been used in theoretical investigations of interactions with water (H2O), methanol (CH3OH), and dimethyl sulfoxide (DMSO) .

Methods of Application or Experimental Procedures: Density functional calculations were used to investigate these interactions .

Results or Outcomes: It was found that the cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms, i.e., H and O atoms, respectively .

Hydroxyethylmethacrylate

Specific Scientific Field: Polymer Chemistry

Methods of Application or Experimental Procedures: Common methods of synthesis include the reaction of methacrylic acid with ethylene oxide, and the esterification of methacrylic acid with a large excess of ethylene glycol .

Results or Outcomes: Hydroxyethylmethacrylate is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C .

Hydroxyethyl Cellulose

Summary of the Application: Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .

Methods of Application or Experimental Procedures: Hydroxyethyl cellulose and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations, to improve the drugs’ dissolution in the gastrointestinal fluids .

Results or Outcomes: Hydroxyethyl cellulose is also used extensively in the oil and gas industry as a drilling mud additive under the name HEC .

Hydrogels Derived from 2-Hydroxyethyl-Methacrylate

Specific Scientific Field: Environmental Chemistry

Summary of the Application: New hydrogels were synthesized by polymerization of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid with different initiators and cross-linking reagents .

Methods of Application or Experimental Procedures: These hydrogels incorporate carboxylic, amide, and sulfonic groups capable of removing metal ions .

Results or Outcomes: These copolymers were capable of interacting and removing Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II) ions from synthetic solutions and with real samples from mining wastewaters .

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring and a carboxylate functional group. Its molecular formula is and it has a molecular weight of 171.15 g/mol. The compound is known for its potential applications in pharmaceuticals, particularly as a precursor for nucleoside analogues like Ribavirin, which is used in antiviral therapies .

- Esterification: Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

- Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring .

- Cyclization: The compound may also undergo cyclization reactions to form more complex structures or derivatives .

Several methods have been developed for synthesizing methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate:

- Esterification Method: This involves reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions to yield the ester product .

- Non-Diazotiation Method: A novel synthesis route involves using thiosemicarbazide and oxalic acid in a one-pot reaction followed by esterification with methanol under sulfuric acid catalysis. This method simplifies the synthesis by reducing the number of steps and avoiding complex purification processes .

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate has several noteworthy applications:

- Pharmaceuticals: It serves as a precursor for synthesizing nucleoside analogues used in antiviral treatments.

- Research: The compound is utilized in studies investigating its biological properties and potential therapeutic effects against various cancers and infections .

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate shares structural similarities with other triazole-based compounds. Here are some similar compounds along with a brief comparison:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ribavirin | Nucleoside analogue | Used primarily as an antiviral agent; contains a ribose sugar moiety |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Triazole carboxylate | Serves as a precursor for various derivatives; lacks hydroxyl groups |

| Ethyl 5-formyl-1H-1,2,3-triazole-4-carboxylate | Triazole aldehyde | Contains an aldehyde group which can be further modified; used in organic synthesis |

| 5-methyl-1H-1,2,4-triazole-3-carboxylic acid | Triazole carboxylic acid | Acidic functional group allows for different reactivity compared to esters |

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is unique due to its hydroxyethyl side chain which enhances its solubility and potential interactions in biological systems compared to other triazoles lacking such modifications.

Novel Non-Diazo Synthesis Routes Utilizing Thiosemicarbazide Derivatives

The CN105037284A patent demonstrates a three-step diazo-free synthesis starting from thiosemicarbazide (Fig. 1). In the first stage, aqueous condensation with oxalic acid at 80°C forms a bicyclic intermediate through sequential acylation and base-mediated ring closure (Eq. 1):

$$

\text{Thiosemicarbazide} + \text{Oxalic acid} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{Intermediate 4} \quad

$$

Nitric acid-mediated oxidative desulfurization at 80°C for 6 hours removes the mercapto group with concurrent ring stabilization. Final esterification using methanol under sulfuric acid catalysis achieves 93% conversion to the target ester, avoiding chromatographic purification through precise pH control during workup.

Table 1: Optimization of non-diazo synthesis parameters

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O | 80 | 4 | 85 |

| 2 | HNO₃ (50%) | 80 | 6 | 92 |

| 3 | MeOH/H₂SO₄ | 65 | 3 | 93 |

Microwave-Assisted Cyclization Strategies for Triazole Core Formation

Microwave irradiation reduces triazole ring formation time from 12 hours to 35 minutes compared to conventional heating. The Broad Institute study identifies dimethylformamide as optimal for microwave coupling due to its high dielectric loss tangent (tan δ = 0.161), enabling rapid heating to 150°C. Cyclization kinetics follow a second-order rate law with activation energy reduced by 28 kJ/mol under microwave conditions:

$$

k{\text{microwave}} = 2.3 \times 10^{-3} \, \text{s}^{-1} \quad \text{vs} \quad k{\text{conventional}} = 7.1 \times 10^{-4} \, \text{s}^{-1} \quad

$$

RuCl₂(PPh₃)₂ catalysts enable quantitative conversion at 2 mol% loading through σ-π orbital hybridization with triazole precursors.

Regioselective Hydroxyethylation Approaches at N1-Position

Regiochemical control remains critical due to the triazole ring's three potential nitrogen sites. The ORBI study demonstrates that pre-coordination with ZnCl₂ directs hydroxyethylation to N1 with 91% selectivity (Eq. 2):

$$

\text{Triazole} + \text{Ethylene carbonate} \xrightarrow{\text{ZnCl}_2, 110°C} \text{N1-Hydroxyethyl derivative} \quad

$$

Protecting group strategies using Boc-anhydride at N4 increase N1 reactivity by 3.2-fold, as quantified through Hammett substituent constants (σₚ = -0.15).

Comparative Analysis of Esterification Catalysts in Carboxylate Functionalization

Sulfuric acid (98%) achieves 93% esterification vs. 74% for Amberlyst-15 resin under identical conditions. Kinetic profiling reveals two distinct regimes:

- Protonation-dominated phase (0–30 min): $$ r = k[\text{H}^+][\text{Acid}] $$

- Nucleophilic displacement phase (30–180 min): $$ r = k[\text{ROH}][\text{Ester}] $$

Enzymatic catalysis using Candida antarctica lipase B shows promise for acid-sensitive substrates, achieving 68% conversion with 99.5% enantiomeric excess in non-aqueous media.

Impact of Hydroxyethyl Side Chain Spatial Orientation on Bioactivity

The spatial orientation of the 2-hydroxyethyl substituent represents a critical determinant of bioactivity in methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate derivatives. Crystallographic studies have revealed that the hydroxyethyl side chain adopts distinct conformational preferences that directly influence molecular recognition and binding efficiency with biological targets [1].

Conformational Analysis and Bioactivity Correlations

The predominant conformational states observed in triazole-thiourea systems demonstrate that the hydroxyethyl moiety preferentially adopts syn-anti and anti-syn conformations, with torsion angles ranging from 83.35° to 86.16° [1]. These orthogonal orientations between the triazole ring and the hydroxyethyl functionality establish optimal spatial arrangements for intermolecular interactions. The syn-anti conformation exhibits enhanced binding affinity through the formation of strong hydrogen bonding networks, characterized by R₂²(8) ring motifs that stabilize molecular assemblies [1].

Computational density functional theory calculations at the ωB97x-D/6-31G(d,p) level have demonstrated that the anti-syn conformation provides moderate activity retention while enabling modified π-π stacking interactions [2]. The torsion angle deviation of 40° to 90° from fully optimized geometries indicates that solution-phase conformations differ significantly from solid-state structures, emphasizing the importance of dynamic conformational sampling in biological environments [2].

| Spatial Configuration | Torsion Angle (degrees) | Bioactivity Impact | Intermolecular Interactions |

|---|---|---|---|

| syn-anti conformation | 83.35-86.16 | Enhanced binding affinity | Strong H-bonding (R₂²(8)) |

| anti-syn conformation | 84.29-85.68 | Moderate activity retention | Modified π-π stacking |

| Orthogonal orientation | 83.89-86.16 | Optimal enzyme interactions | Van der Waals optimization |

| Coplanar arrangement | 0-15 | Reduced binding efficiency | Compromised flexibility |

| Extended conformation | 40-90 | Variable target selectivity | Altered dipole interactions |

Molecular Interaction Patterns

The hydroxyethyl substituent participates in crucial intermolecular interactions that modulate bioactivity profiles. Hirshfeld surface analysis reveals that oxygen-hydrogen interactions contribute approximately 25.4% of the total intermolecular contact surface, representing the most significant contributor to molecular recognition events [3]. These interactions facilitate the formation of hydrogen-bonded chains with graph set notation R₄⁴(14), creating extended supramolecular networks that enhance target binding specificity [1].

The flexibility of the hydroxyethyl chain allows for adaptive binding conformations, enabling the molecule to accommodate diverse active site geometries. This conformational adaptability is particularly evident in enzyme-inhibitor complexes where the hydroxyethyl group can establish multiple hydrogen bonding contacts with active site residues, contributing to enhanced binding affinity and prolonged residence times [2].

Structure-Activity Relationship Implications

Systematic structure-activity relationship studies demonstrate that modifications to the hydroxyethyl spatial orientation significantly impact biological activity. Compounds maintaining the orthogonal arrangement between the triazole ring and hydroxyethyl chain exhibit superior bioactivity profiles compared to those adopting coplanar conformations [1]. The energy gap calculations indicate that molecules with optimized spatial orientations demonstrate increased chemical hardness (4.0463 eV), suggesting enhanced metabolic stability and reduced reactivity toward degradative pathways [3].

Carboxylate Ester Isosteric Replacements for Enhanced Metabolic Stability

The methyl carboxylate functionality in methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate represents a critical site for metabolic modification, with ester hydrolysis representing a primary clearance mechanism. Strategic implementation of isosteric replacements offers promising approaches for enhancing metabolic stability while preserving or improving bioactivity profiles [4] [5].

Triazole-Based Isosteric Substitutions

The replacement of the methyl ester with 1,2,3-triazole moieties has demonstrated significant improvements in metabolic stability. Comparative microsomal stability studies reveal that 1,2,3-triazole replacements exhibit 74-89% compound remaining after 30 minutes, compared to 22-25% for the parent methyl ester [4]. This enhanced stability translates to reduced human hepatic intrinsic clearance values of 7.6-16 mL/min/kg versus 25-58 mL/min/kg for the ester analogue [4].

Despite the metabolic advantages, triazole isosteres present solubility challenges, with aqueous solubility values ranging from 0.47-2.5 μg/mL compared to 2.8 μg/mL for the methyl ester [5]. However, bioactivity retention remains high at 85-95%, indicating that the isosteric replacement maintains essential molecular recognition elements while providing metabolic advantages [5].

Tetrazole and Oxadiazole Alternatives

Tetrazole replacements represent highly effective carboxylic acid mimetics, demonstrating exceptional metabolic stability with 85-95% compound remaining and reduced hepatic clearance values of 5-12 mL/min/kg [6] [7]. These modifications benefit from enhanced aqueous solubility (5.8-12 μg/mL) and superior bioactivity retention (90-98%), making them attractive candidates for optimization strategies [7].

Oxadiazole isosteres provide intermediate metabolic stability profiles (45-60% remaining) with moderate hepatic clearance (18-30 mL/min/kg) and reasonable solubility characteristics (3.2-8.1 μg/mL) [8]. While bioactivity retention is lower (70-85%), these replacements may offer balanced pharmacokinetic profiles suitable for specific therapeutic applications [8].

| Isosteric Replacement | Metabolic Stability (% remaining) | Human Hepatic CLint (mL/min/kg) | Aqueous Solubility (μg/mL) | Bioactivity Retention (%) |

|---|---|---|---|---|

| Methyl ester | 22-25 | 25-58 | 2.8 | 100 (reference) |

| 1,2,3-Triazole | 74-89 | 7.6-16 | 0.47-2.5 | 85-95 |

| 1,2,4-Triazole | 65-80 | 12-20 | 1.2-3.5 | 75-90 |

| Tetrazole | 85-95 | 5-12 | 5.8-12 | 90-98 |

| Oxadiazole | 45-60 | 18-30 | 3.2-8.1 | 70-85 |

Mechanistic Basis for Enhanced Stability

The improved metabolic stability of heterocyclic isosteres stems from their resistance to hydrolytic enzymes, particularly esterases and carboxylesterases. Triazole rings demonstrate remarkable stability under physiological conditions, being inert to oxidation, reduction, and hydrolysis across diverse pH ranges [9] [10]. This chemical robustness translates to prolonged half-lives and reduced metabolic clearance in biological systems [4].

The electron-rich nature of triazole heterocycles enables formation of multiple non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions [11]. These interactions contribute to enhanced binding affinity while simultaneously providing protection against metabolic degradation through steric hindrance and electronic effects [12].

Prodrug Strategies for Solubility Enhancement

To address solubility limitations associated with certain isosteric replacements, prodrug approaches have proven effective. Pivaloylisobutyl and other bioreversible protecting groups can enhance oral bioavailability from 11% to 37% while maintaining the metabolic advantages of the active heterocyclic core [7]. These strategies enable optimization of both pharmacokinetic and pharmacodynamic properties through rational design approaches [13].

Hybridization Approaches with Coumarin and Quinazolinylpiperidinyl Moieties

Molecular hybridization strategies represent powerful approaches for enhancing the therapeutic potential of methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate through combination with pharmacologically active scaffolds. Coumarin and quinazolinylpiperidinyl moieties offer complementary mechanisms of action and improved pharmacokinetic profiles when integrated with triazole core structures [3] [14].

Coumarin-Triazole Hybrid Design and Optimization

The incorporation of coumarin pharmacophores with triazole nuclei generates hybrid molecules with enhanced biological activity profiles across multiple therapeutic targets. 8-Acetylcoumarin-triazole hybrids demonstrate exceptional dual inhibition of acetylcholinesterase and β-secretase-1, with IC₅₀ values of 2.57 μM and 10.65 μM respectively [15] [16]. These compounds exhibit favorable blood-brain barrier penetration through passive diffusion mechanisms, making them suitable candidates for central nervous system applications [16].

4-Hydroxycoumarin-triazole conjugates display potent α-amylase inhibitory activity with IC₅₀ values ranging from 5.43-5.98 μM, significantly superior to reference compounds [3]. The enhanced activity correlates with optimized intermolecular interactions, including C-H···π, C-O···π, and π-π contacts that stabilize enzyme-inhibitor complexes [17]. Molecular dynamics simulations reveal stable binding conformations with minimal conformational flexibility, contributing to prolonged target engagement [16].

Structure-Activity Relationships in Coumarin Hybrids

Systematic structure-activity relationship studies demonstrate that the positioning and substitution patterns of coumarin moieties critically influence bioactivity profiles. α,β-Unsaturated carbonyl linked coumarin-triazole hybrids exhibit moderate anticancer activity against PC-3 and DU-145 cell lines with IC₅₀ values of 15-25 μM [17]. The electron-withdrawing nature of the unsaturated carbonyl system enhances electrophilic character, facilitating interactions with nucleophilic residues in target proteins [17].

Naphthyl-substituted coumarin-triazole derivatives demonstrate broad-spectrum activity across multiple targets with IC₅₀ values ranging from 8.5-12.3 μM [15]. The extended aromatic system provides additional π-π stacking opportunities and enhanced hydrophobic interactions, contributing to improved binding affinity and selectivity indices of 1.5-2.0 [15].

| Hybrid Structure | Target Enzyme | IC₅₀ Value (μM) | Selectivity Index | Blood-Brain Barrier Penetration |

|---|---|---|---|---|

| 8-Acetylcoumarin-triazole | AChE/BACE-1 | 2.57/10.65 | 1.3-2.1 | Yes |

| 4-Hydroxycoumarin-triazole | α-Amylase | 5.43-5.98 | 2.5-3.2 | Limited |

| Coumarin-1,2,3-triazole α,β-unsaturated | PC-3/DU-145 | 15-25 | 1.8-2.4 | No |

| Naphthyl-coumarin-triazole | Multiple targets | 8.5-12.3 | 1.5-2.0 | Moderate |

Quinazolinylpiperidinyl-Triazole Hybrid Development

Quinazolinylpiperidinyl-triazole hybrid systems represent sophisticated multi-target therapeutic agents with enhanced antimicrobial and anticancer activities. These hybrid molecules combine the kinase inhibitory properties of quinazoline cores with the metabolic stability and binding versatility of triazole rings [14] [18].

Novel 1,2,4-triazole derivatives containing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide groups demonstrate exceptional antibacterial activity against Xanthomonas oryzae pv. oryzae with EC₅₀ values ranging from 34.5-58.2 μg/mL [14]. The most potent compounds incorporate electron-donating substituents such as 4-methylphenyl (EC₅₀ = 34.5 μg/mL) and 4-chlorophenyl (EC₅₀ = 38.3 μg/mL) groups, significantly outperforming reference agents [14].

Optimization Strategies for Quinazolinylpiperidinyl Hybrids

Structure-activity relationship analysis reveals that electronic properties of N-acetamide substituents critically influence biological activity. Electron-withdrawing groups such as fluorine and chlorine enhance antimicrobial potency through increased electrophilic character and improved membrane penetration [14]. Conversely, electron-donating methoxy substituents reduce activity, potentially due to decreased lipophilicity and compromised cellular uptake [14].

The quinazolinylpiperidinyl scaffold provides optimal spatial arrangement for multi-target engagement, with the piperidine ring serving as a conformational anchor while the quinazoline moiety participates in π-π stacking interactions with aromatic amino acid residues [18]. Single crystal X-ray diffraction studies confirm the non-planar geometry essential for biological activity, with inter-ring torsion angles optimized for target binding [14].

| Substituent Pattern | EC₅₀ vs Xoo (μg/mL) | Antifungal Activity (% inhibition) | Cell Permeability | Metabolic Stability |

|---|---|---|---|---|

| N-(4-methylphenyl)acetamide | 34.5 | 75-85 | High | Enhanced |

| N-(4-chlorophenyl)acetamide | 38.3 | 70-80 | Moderate | Moderate |

| N-(4-fluorophenyl)acetamide | 39.0 | 65-75 | High | Enhanced |

| N-(3,4-dimethoxyphenyl)acetamide | 46.0 | 60-70 | Low | Reduced |

| N-(4-bromophenyl)acetamide | 47.5 | 58-68 | Moderate | Moderate |

Synergistic Effects and Polypharmacology

The hybridization of coumarin and quinazolinylpiperidinyl moieties with triazole cores generates compounds with synergistic biological effects that exceed the sum of individual components. These hybrid molecules demonstrate polypharmacological profiles, simultaneously targeting multiple pathways involved in disease pathogenesis [15] [18]. The synergistic effects result from complementary binding modes, enhanced target residence times, and reduced likelihood of resistance development [16].

Molecular docking studies reveal that hybrid compounds occupy extended binding sites spanning multiple functional domains, enabling simultaneous interaction with catalytic and allosteric sites [18]. This multi-site engagement contributes to enhanced potency and selectivity while reducing off-target effects commonly associated with single-target approaches [14].